2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(3-chlorophenyl)butanamide
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Overview
Description
2,3-dihydroimidazo[1,2-c]quinazoline derivatives are being studied for their potential use in cancer treatment . They are designed to inhibit both phosphatidylinositol 3-kinase (PI3K) and histone deacetylase (HDAC), which are known to induce multiple epigenetic modifications affecting signaling networks .
Synthesis Analysis
These compounds are synthesized by incorporating HDAC inhibitory functionality into a PI3K inhibitor pharmacophore to construct dual-acting inhibitors . The designed compounds showed inhibitory activities against PI3K and HDAC .Scientific Research Applications
Synthesis and Antitumor Activity
This compound belongs to a class of chemicals that have been explored for their potential antitumor activities. For instance, a study by Al-Suwaidan et al. (2016) describes the synthesis of 3-benzyl-substituted-4(3H)-quinazolinones, demonstrating significant broad-spectrum antitumor activity. These compounds, similar in structural complexity to the specified compound, show enhanced potency compared to the control 5-FU, highlighting their potential in cancer treatment research. Molecular docking studies suggest that their mechanism of action may involve inhibition of key cancer-related enzymes, such as EGFR-TK and B-RAF kinase, offering insights into the structural basis of their antitumor efficacy Al-Suwaidan et al., 2016.
Antimicrobial and Antioxidant Potential
Another area of application for such compounds is in the development of antimicrobial and antioxidant agents. Kumar et al. (2011) synthesized a series of 2,3-disubstituted quinazoline-4(3H)-ones, exhibiting potent inhibitory action against bacterial strains and significant antioxidant potential. These findings suggest that derivatives of the specified compound could be explored for their utility in treating infections and preventing oxidative stress, thereby contributing to the development of new therapeutic agents Kumar et al., 2011.
Mechanism of Action
Target of Action
The primary targets of this compound are Phosphatidylinositol 3-kinase (PI3K) and Histone Deacetylase (HDAC) . PI3Ks are a family of lipid kinases that generate 3′-phosphoinositides, which activate a variety of cellular targets important for cell proliferation, survival, differentiation, and migration . HDACs, on the other hand, are enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly .
Mode of Action
The compound incorporates HDAC inhibitory functionality into a PI3K inhibitor pharmacophore, constructing dual-acting inhibitors . This means it can inhibit both PI3K and HDAC, affecting both the PI3K pathway and histone acetylation .
Biochemical Pathways
The compound affects the PI3K pathway, which is often aberrantly activated in many disease states, including tumor cells . This pathway is activated either by growth factor receptor tyrosine kinases or by the genetic mutation and amplification of key pathway components . The compound also affects histone acetylation, a process regulated by HDAC .
Pharmacokinetics
The development of pi3k inhibitors from novel compound classes should lead to differential pharmacological and pharmacokinetic profiles .
Result of Action
The compound shows potent antiproliferative activities against certain cancer cells . By inhibiting PI3K and HDAC, it induces multiple epigenetic modifications affecting signaling networks . This can act synergistically for the treatment of cancer .
Future Directions
The development of 2,3-dihydroimidazo[1,2-c]quinazoline derivatives as potential anticancer therapeutics is a promising area of research . The design approach of incorporating HDAC inhibitory functionality into a PI3K inhibitor pharmacophore to construct dual-acting inhibitors may lay the foundation for developing novel dual PI3K/HDAC inhibitors .
Properties
IUPAC Name |
2-[(2-benzyl-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]-N-(3-chlorophenyl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23ClN4O2S/c1-2-23(25(33)29-19-12-8-11-18(28)16-19)35-27-31-21-14-7-6-13-20(21)24-30-22(26(34)32(24)27)15-17-9-4-3-5-10-17/h3-14,16,22-23H,2,15H2,1H3,(H,29,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCXTUPIWQMGQIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC(=CC=C1)Cl)SC2=NC3=CC=CC=C3C4=NC(C(=O)N42)CC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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